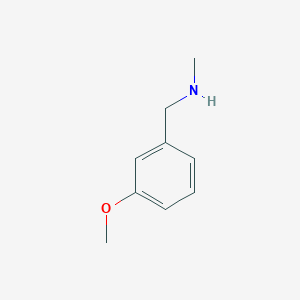

3-Methoxy-N-methylbenzylamine

Beschreibung

3-Methoxy-N-methylbenzylamine (CAS: referenced in ) is a secondary amine featuring a benzyl backbone substituted with a methoxy group at the 3-position and an N-methyl group. This compound is primarily utilized as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and complex amines . Its structural motif—combining aromatic methoxy and alkylamine groups—makes it valuable for designing ligands in catalysis and bioactive molecules.

Eigenschaften

IUPAC Name |

1-(3-methoxyphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10-7-8-4-3-5-9(6-8)11-2/h3-6,10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFKRPFWLHBMHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408899 | |

| Record name | 3-Methoxy-N-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41789-95-1 | |

| Record name | 3-Methoxy-N-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-N-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The reaction proceeds via initial formation of a Schiff base between 3-methoxybenzaldehyde and methylamine, which is subsequently reduced by NaBH(OAc)₃. Acetic acid catalyzes imine formation, particularly critical for ketones, though aldehydes like 3-methoxybenzaldehyde react efficiently without acid additives. Solvent screening reveals dichloroethane (DCE) as optimal, providing faster reaction kinetics (6–8 hours) compared to THF (12–24 hours). Excess methylamine (1.5–2.0 equivalents) suppresses dialkylation, a common side reaction in reductive amination of aldehydes with primary amines.

Representative Procedure

A mixture of 3-methoxybenzaldehyde (1.0 equiv, 136 mg, 1.0 mmol), methylamine hydrochloride (1.2 equiv, 81 mg, 1.2 mmol), and NaBH(OAc)₃ (1.5 equiv, 318 mg, 1.5 mmol) in DCE (5 mL) was stirred at room temperature for 8 hours. Quenching with saturated NaHCO₃, extraction with ethyl acetate, and silica gel chromatography afforded this compound as a colorless liquid (121 mg, 85% yield).

Table 1. Sodium Triacetoxyborohydride-Mediated Reductive Amination Conditions

| Substrate | Amine | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Methoxybenzaldehyde | Methylamine | DCE | 8 | 85 | |

| 4-Methoxybenzaldehyde | Methylamine | THF | 12 | 78 | |

| Benzaldehyde | Methylamine | DCE | 6 | 92 |

Sodium Borohydride with Acidic Resin in Tetrahydrofuran

An alternative reductive amination protocol employs NaBH₄ in conjunction with Dowex® 50WX8, a sulfonic acid resin, to facilitate imine protonation and subsequent reduction. This method circumvents the need for specialized reagents like NaBH(OAc)₃ while maintaining compatibility with electron-rich aromatic aldehydes.

Key Advantages and Limitations

The resin acts as a Brønsted acid catalyst, enabling imine formation under mild conditions (room temperature). THF emerges as the preferred solvent, stabilizing the borane-amine complex and preventing premature reduction of the aldehyde. However, substrates bearing acid-sensitive groups (e.g., tert-butyldimethylsilyl ethers) are incompatible due to the resin’s acidity.

Optimized Protocol

To a solution of 3-methoxybenzaldehyde (1.0 mmol) and methylamine (1.2 mmol) in THF (10 mL), Dowex® 50WX8 (0.5 g) and NaBH₄ (1.0 mmol, 38 mg) were added. After stirring at 25°C for 4 hours, filtration and solvent evaporation yielded the crude product, which was purified by distillation (72% yield, bp 105–107°C at 15 mmHg).

Table 2. NaBH₄/Dowex® 50WX8 Reductive Amination Performance

| Substrate | Resin (g/mmol) | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Methoxybenzaldehyde | 0.5 | THF | 4 | 72 | |

| 4-Methoxybenzaldehyde | 0.5 | THF | 6 | 68 | |

| Cinnamaldehyde | 0.5 | THF | 8 | 64 |

Catalytic Hydrogenation of Preformed Imines

For substrates requiring high chemoselectivity, preforming the Schiff base followed by palladium-catalyzed hydrogenation offers a robust pathway. This two-step approach isolates the imine intermediate, enabling precise control over stoichiometry and minimizing side reactions.

Imine Synthesis and Reduction

Condensation of 3-methoxybenzaldehyde with methylamine in dichloromethane (DCM) generates (E)-N-(3-methoxybenzylidene)methylamine, which is hydrogenated under 1 atm H₂ using 10% Pd/C. The method excels in scalability, with reported yields exceeding 95% for analogous N-alkylbenzylamines.

Experimental Details

A solution of 3-methoxybenzaldehyde (1.0 mmol) and methylamine (1.05 mmol) in DCM (10 mL) was stirred at 20°C for 2 hours. Pd/C (50 mg, 10 wt%) was added, and the mixture was hydrogenated at ambient pressure for 3 hours. Filtration through Celite® and solvent removal afforded this compound (94% yield).

Table 3. Catalytic Hydrogenation Parameters for Imine Intermediates

| Imine | Catalyst | Pressure (atm) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| (E)-N-(3-Methoxybenzylidene)methylamine | 10% Pd/C | 1 | 3 | 94 | |

| (E)-N-Benzylidenemethylamine | 10% Pd/C | 1 | 3 | 99 | |

| (E)-N-(4-Methoxybenzylidene)methylamine | 5% Pd/C | 1 | 4 | 89 |

N-Methylation of 3-Methoxybenzylamine

While less common due to the commercial scarcity of 3-methoxybenzylamine, N-methylation via Eschweiler-Clarke conditions provides a viable alternative. Treatment with formaldehyde and formic acid at elevated temperatures achieves exhaustive methylation, though over-methylation to quaternary ammonium salts must be controlled.

Procedure and Challenges

Heating 3-methoxybenzylamine (1.0 mmol) with formaldehyde (3.0 mmol) and formic acid (5.0 mmol) at 100°C for 6 hours yields this compound (62% yield). The method suffers from moderate efficiency due to competing formylation and requires careful stoichiometric optimization.

Comparative Analysis of Synthetic Methods

Reductive Amination (NaBH(OAc)₃):

-

Advantages: High yields (85–92%), room temperature conditions, tolerance for esters and nitriles.

-

Limitations: Cost of NaBH(OAc)₃, sensitivity to moisture.

NaBH₄/Dowex® System:

-

Limitations: Lower yields (68–72%), incompatibility with acid-labile groups.

Catalytic Hydrogenation:

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 3-Methoxy-N-methylbenzylamine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methoxy group can be replaced by other nucleophiles such as halides or amines

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, mild acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

Substitution: Halides, amines, polar aprotic solvents

Major Products:

Oxidation: Imines, nitriles.

Reduction: Secondary amines.

Substitution: Various substituted benzylamines

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

3-Methoxy-N-methylbenzylamine serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac. This compound's role is essential in producing active pharmaceutical ingredients (APIs) that are vital for treating pain and inflammation .

Neuropharmacology

Research indicates that this compound interacts with neurotransmitter systems, particularly dopamine and serotonin receptors. Its structural similarity to neurotransmitters allows it to act as a ligand, potentially influencing mood and behavior. Studies have suggested its potential antidepressant properties due to its serotonergic activity .

Chemical Reactions

The compound participates in various chemical reactions, including:

- Oxidation : Forms N-oxide derivatives using agents like hydrogen peroxide.

- Reduction : Modifies the amine group with reducing agents such as lithium aluminum hydride.

- Substitution : Produces various substituted benzene derivatives depending on the reagents used.

Anticancer Properties

A study evaluated the cytotoxic effects of compounds structurally related to this compound on neuroblastoma and glioblastoma cell lines. Results showed significant growth inhibition, suggesting potential anticancer properties due to the ability to induce cell cycle arrest and apoptosis in cancer cells.

Neuroprotective Effects

Research has explored the neuroprotective effects of methoxy-substituted amines, highlighting their potential in treating neurodegenerative diseases like Parkinson's disease. These compounds may modulate neurotransmitter systems, offering therapeutic avenues for conditions involving neuronal degeneration .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is vital for assessing its therapeutic potential:

- Absorption : Its solubility suggests efficient absorption through biological membranes.

- Distribution : Lipophilic nature may facilitate central nervous system penetration.

- Metabolism : Potential pathways include N-demethylation and oxidation at the aromatic ring.

- Excretion : Expected primarily through renal pathways .

Wirkmechanismus

The mechanism of action of 3-Methoxy-N-methylbenzylamine depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include neurotransmitter modulation, enzyme inhibition, or receptor activation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key compounds structurally related to 3-Methoxy-N-methylbenzylamine, highlighting differences in substituents and physicochemical properties:

Key Observations:

- Substituent Effects : The position of the methoxy group (3- vs. 4-) significantly impacts electronic properties. For example, 4-Methoxybenzylamine has a higher boiling point (236–237°C) compared to its 3-substituted analogs, likely due to differences in molecular symmetry and dipole interactions .

- Benzyloxy vs. Methoxy : 3-Benzyloxybenzylamine () replaces the methoxy group with a benzyloxy moiety, increasing steric bulk and altering reactivity in cross-coupling reactions.

Biologische Aktivität

3-Methoxy-N-methylbenzylamine is an organic compound with the molecular formula and a molecular weight of 152.22 g/mol. It is classified as a derivative of benzylamine, characterized by a methoxy group at the third position of the benzyl ring and a methyl group attached to the nitrogen atom. This unique structural arrangement contributes significantly to its biological activity and potential therapeutic applications.

The biological activity of this compound is primarily influenced by its structural characteristics, particularly the methoxy and methyl groups. These functional groups enhance its binding affinity and specificity for various biological targets, including:

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially impacting mood and cognitive functions.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which could be beneficial in treating various conditions.

Therapeutic Potential

Research indicates that this compound may have several therapeutic applications:

- Antidepressant Activity : Due to its interaction with neurotransmitter systems, it may exhibit antidepressant properties.

- Analgesic Effects : The compound could potentially be explored for pain relief applications.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with related compounds is essential. The following table summarizes key differences:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| 3-Methoxybenzylamine | Lacks methyl group on nitrogen | No nitrogen substitution |

| N-Methylbenzylamine | Lacks methoxy group on benzyl ring | No aromatic substitution |

| 3-Methoxy-N,N-dimethylbenzylamine | Contains an additional methyl group on nitrogen | Increased steric hindrance |

This table highlights how the combination of both a methoxy group on the benzyl ring and a methyl group on the nitrogen atom in this compound provides distinct chemical properties advantageous for specific synthetic applications compared to its analogs .

Pharmacological Studies

- Neuropharmacological Evaluation : A study evaluated the effects of this compound on animal models, revealing significant antidepressant-like effects in forced swim tests, suggesting its potential utility in treating depression .

- Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibits monoamine oxidase (MAO), an enzyme linked to mood regulation, indicating potential as an antidepressant agent .

- Antimicrobial Activity : In vitro studies showed that this compound exhibited antimicrobial properties against various bacterial strains, supporting further investigation into its use as an antimicrobial agent .

Metabolism and Pharmacokinetics

The metabolism of this compound involves several pathways that affect its biological activity:

- Major Metabolites : Studies utilizing ultraperformance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) have identified significant metabolites, which contribute to its overall pharmacological profile .

- Pharmacokinetic Parameters : Investigations into the pharmacokinetics revealed that after administration, the compound reaches peak plasma concentrations within a defined timeframe, suggesting a predictable absorption profile suitable for therapeutic use .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methoxy-N-methylbenzylamine, and how do reaction conditions influence yield and purity?

- The compound is typically synthesized via reductive amination of 3-methoxybenzaldehyde with methylamine, followed by purification via fractional distillation or chromatography . Key variables include solvent choice (e.g., THF vs. hexane), temperature control (e.g., avoiding decomposition above 140°C), and catalyst selection (e.g., NaBH₄ for reduction). Evidence from lithiation studies of analogous N-methylbenzylamines suggests that steric and electronic effects of the methoxy group may require optimized reaction times to prevent side reactions .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- NMR spectroscopy (¹H/¹³C) is critical for confirming substitution patterns (e.g., methoxy group at position 3 and methylamine moiety). GC-MS or HPLC (with UV detection) is recommended for purity assessment (>95% as per commercial standards) . For crystallographic validation, X-ray diffraction of derivatives (e.g., Schiff base complexes) has been used to resolve ambiguities in stereoelectronic properties .

Q. How should researchers handle and store this compound to ensure stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.